N-(4-Acetylphenyl)-3-phenylpropanamide

Description

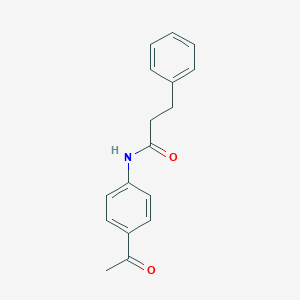

N-(4-Acetylphenyl)-3-phenylpropanamide is a propanamide derivative characterized by a 4-acetylphenyl group attached to the amide nitrogen and a 3-phenyl substituent on the propanamide chain. Propanamides are widely studied for their roles in medicinal chemistry, particularly in drug design, due to their stability and ability to engage in hydrogen bonding via the amide group .

Properties

Molecular Formula |

C17H17NO2 |

|---|---|

Molecular Weight |

267.32 g/mol |

IUPAC Name |

N-(4-acetylphenyl)-3-phenylpropanamide |

InChI |

InChI=1S/C17H17NO2/c1-13(19)15-8-10-16(11-9-15)18-17(20)12-7-14-5-3-2-4-6-14/h2-6,8-11H,7,12H2,1H3,(H,18,20) |

InChI Key |

WFIGIJDJVRRREW-UHFFFAOYSA-N |

SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)NC(=O)CCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

N-(4-Hydroxyphenethyl)-3-(4-hydroxyphenyl)propanamide ()

- Structural Differences : Replaces the acetylphenyl group with a 4-hydroxyphenethyl moiety and introduces a second 4-hydroxyphenyl group on the propanamide chain.

- Functional Impact : The hydroxyl groups enhance hydrogen-bonding capacity and solubility in polar solvents compared to the acetyl group, which is electron-withdrawing and may reduce solubility .

N-(4-Chloro-2-methylphenyl)-3-[4-(isobutylsulfamoyl)phenyl]propanamide ()

- Structural Differences : Features a chloro-methylphenyl group on the amide nitrogen and a sulfamoylphenyl group on the propanamide chain.

- These modifications could enhance membrane permeability or target-specific binding compared to the acetylphenyl analog .

N-Acetyl Norfentanyl ()

- Structural Differences : Substitutes the acetylphenyl group with a piperidinyl-acetyl moiety and retains a phenyl group on the propanamide.

- Functional Impact : The piperidinyl ring introduces conformational rigidity and basicity, which are critical in opioid receptor binding. This contrasts with the planar acetylphenyl group in the target compound, suggesting divergent pharmacological profiles .

N-(4-Aminophenyl)-3-phenylpropanamide ()

- Structural Differences: Replaces the acetyl group with an amino group on the phenyl ring.

3-Chloro-N-phenyl-phthalimide ()

1-Thia-4-Azaspiro[4.5]decan Derivatives ()

- Structural Differences : Incorporates a spirocyclic thia-azaspiro ring system fused to the propanamide.

- These derivatives exhibit anti-coronavirus activity, with solubility varying widely (e.g., 321.43 mg/mL in ethanol/water mixtures) depending on substituents .

Data Table: Key Properties of Comparable Compounds

| Compound Name | Molecular Weight | Key Substituents | Solubility (mg/mL) | Notable Activity |

|---|---|---|---|---|

| N-(4-Acetylphenyl)-3-phenylpropanamide | ~279.3 (calc.) | 4-Acetylphenyl, 3-phenyl | Not reported | Not reported |

| N-(4-Hydroxyphenethyl)-3-(4-hydroxyphenyl)propanamide | ~298.3 (calc.) | Dual 4-hydroxyphenyl | High in polar solvents | Antioxidant potential |

| N-(4-Chloro-2-methylphenyl)-[...]propanamide | ~435.9 (calc.) | Chloro-methylphenyl, sulfamoyl | Moderate lipophilicity | Enzyme inhibition |

| N-Acetyl Norfentanyl | 274.4 | Piperidinyl-acetyl | -20°C storage stable | Opioid receptor binding |

| 1-Thia-4-Azaspiro[4.5]decan Derivatives | ~350–400 | Spirocyclic thia-azaspiro | 321.43 (ethanol/water) | Anti-coronavirus |

Research Findings and Implications

- Synthetic Accessibility : Propanamide derivatives like those in are synthesized in high yields (90–100%), suggesting efficient routes for analogous compounds .

- Solubility Trends : Hydroxyl and sulfonamide groups enhance aqueous solubility, while acetyl and chloro groups favor organic solvents .

- Biological Activity : Structural modifications (e.g., spirocyclic systems in or piperidinyl in ) correlate with specific activities, highlighting the importance of substituent choice in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.